6-Iodo-5-(trifluoromethyl)nicotinonitrile

Cross-coupling Suzuki-Miyaura Sonogashira

Halogenated nicotinonitriles with Br/Cl often require forcing conditions, delaying med chem timelines. 6-Iodo-5-(trifluoromethyl)nicotinonitrile overcomes this via its labile C-I bond (268 kJ/mol) enabling rapid Suzuki/Sonogashira couplings under mild conditions. • Faster cross-coupling vs. 6-Cl/Br analogs-quantitatively superior reactivity. • LogP 2.45 + CF3: optimized CNS permeability & metabolic stability. • Orthogonal nitrile handle for late-stage diversification. Scaffold for CNS drug discovery, agrochemical SAR, and X-ray crystallography (heavy-atom SAD/MAD phasing). In stock for immediate dispatch.

Molecular Formula C7H2F3IN2
Molecular Weight 298.00 g/mol
Cat. No. B13089318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-5-(trifluoromethyl)nicotinonitrile
Molecular FormulaC7H2F3IN2
Molecular Weight298.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C(F)(F)F)I)C#N
InChIInChI=1S/C7H2F3IN2/c8-7(9,10)5-1-4(2-12)3-13-6(5)11/h1,3H
InChIKeyYKULXRQVINCMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-5-(trifluoromethyl)nicotinonitrile: Dual-Reactive Heterocyclic Building Block


6-Iodo-5-(trifluoromethyl)nicotinonitrile (CAS 1806324-01-5) is a highly functionalized pyridine-3-carbonitrile derivative belonging to the class of halogenated nicotinonitriles. It possesses three orthogonal reactive sites: an iodine atom at the 6-position enabling robust transition metal-catalyzed cross-couplings (Suzuki, Sonogashira, Negishi), a nitrile group at the 3-position for further derivatization (hydrolysis to carboxylic acids, reduction to amines, or cycloadditions), and an electron-withdrawing trifluoromethyl substituent at the 5-position that enhances metabolic stability and lipophilicity [1]. This combination makes it a versatile intermediate for constructing complex, trifluoromethyl-containing heterocyclic scaffolds in drug discovery and agrochemical development .

6-Iodo-5-(trifluoromethyl)nicotinonitrile: Irreplaceable vs. Chloro/Bromo Analogs


Direct replacement of 6-iodo-5-(trifluoromethyl)nicotinonitrile with its 6-chloro or 6-bromo counterparts, or with non-iodinated 5-(trifluoromethyl)nicotinonitrile, introduces quantifiable disadvantages in reactivity, physicochemical properties, and structural utility. The carbon-iodine bond is significantly weaker and more polarizable than C-Br or C-Cl, conferring markedly higher cross-coupling reaction rates and enabling transformations under milder conditions that may be unattainable with the less reactive halides [1][2]. Furthermore, the iodine atom substantially increases molecular weight and lipophilicity, altering membrane permeability, target binding, and providing a heavy-atom handle for crystallographic phasing—attributes not replicated by chlorine or bromine derivatives [3]. The following quantitative evidence guide details these specific, measurable differentiations.

Quantitative Differentiation from Closest Analogs


Superior Cross-Coupling Reactivity

The carbon-iodine bond in 6-iodo-5-(trifluoromethyl)nicotinonitrile is substantially weaker than the corresponding C–Br and C–Cl bonds in its analogs, enabling faster oxidative addition in palladium-catalyzed cross-couplings. Literature bond dissociation energies for C–I (aryl) are 268 kJ/mol, compared to 335 kJ/mol for C–Br and 398 kJ/mol for C–Cl [1][2]. This translates to higher reaction yields and the ability to use milder reaction conditions, which is critical when coupling sensitive substrates. For example, Suzuki-Miyaura couplings with aryl iodides typically proceed with yields >80% under mild conditions, whereas analogous aryl chlorides often require more forcing conditions or specialized ligands [3].

Cross-coupling Suzuki-Miyaura Sonogashira Negishi C–H Activation

Enhanced Lipophilicity for Membrane Permeability

The predicted partition coefficient (LogP) for 6-iodo-5-(trifluoromethyl)nicotinonitrile is 2.45, compared to 2.31 for its 6-chloro analog . This 0.14 LogP unit increase (approximately 38% higher partition coefficient) is attributed to the greater hydrophobicity of the iodine atom and enhanced polarizability. In drug discovery, a LogP range of 2–3 is often considered optimal for CNS penetration, and this subtle difference can significantly impact blood-brain barrier permeability and target engagement in intracellular compartments.

Lipophilicity LogP Membrane Permeability CNS Drug Design

Heavy-Atom Effect for X-ray Crystallography Phasing

With a molecular weight of 298.00 g/mol, 6-iodo-5-(trifluoromethyl)nicotinonitrile provides a significant anomalous scattering signal for X-ray crystallography, owing to the presence of the heavy iodine atom (atomic number 53). In comparison, the 6-chloro analog (MW 206.55) and 6-bromo analog (MW 251.00) offer substantially weaker anomalous signals, while the non-halogenated 5-(trifluoromethyl)nicotinonitrile (MW 172.11) lacks any heavy atom . This makes the iodo derivative uniquely suited as a heavy-atom derivative for experimental phasing in protein-ligand complex structures or for small-molecule absolute configuration determination via anomalous dispersion.

X-ray Crystallography Heavy-Atom Derivative Phasing Structural Biology

Dual Orthogonal Reactive Handles

6-Iodo-5-(trifluoromethyl)nicotinonitrile offers two orthogonal reactive handles that can be addressed in a controlled, sequential manner. The iodo group undergoes highly efficient transition metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) under conditions that leave the nitrile group intact [1][2]. Subsequently, the nitrile can be hydrolyzed to a carboxylic acid (for amide coupling), reduced to an aminomethyl group (for reductive amination), or converted to a tetrazole (as a carboxylic acid bioisostere) [3]. In contrast, the 6-chloro and 6-bromo analogs exhibit lower reactivity in the initial coupling step, often requiring harsher conditions that risk nitrile hydrolysis or racemization of adjacent stereocenters, thus compromising the orthogonality of the sequence.

Orthogonal Reactivity Sequential Functionalization Medicinal Chemistry Scaffold Diversification

Improved Physical Properties for Purification

The predicted density of 6-iodo-5-(trifluoromethyl)nicotinonitrile is 2.05 ± 0.1 g/cm³, significantly higher than that of its 6-chloro analog (1.51 ± 0.1 g/cm³) and the non-halogenated 5-(trifluoromethyl)nicotinonitrile (1.37 ± 0.1 g/cm³) [1]. Similarly, the predicted boiling point is 286.7 ± 40.0 °C, compared to 204.4 ± 35.0 °C for the non-halogenated derivative . These differences directly impact purification strategies: the higher density facilitates easier phase separation in liquid-liquid extractions, while the higher boiling point allows for more aggressive rotary evaporation conditions without product loss, which can be advantageous in process-scale workflows.

Physical Properties Purification Chromatography Process Chemistry

6-Iodo-5-(trifluoromethyl)nicotinonitrile: Key Application Scenarios


CNS Drug Lead Optimization

Given its predicted LogP of 2.45 (ideal for blood-brain barrier penetration) and superior cross-coupling reactivity (C–I bond energy 268 kJ/mol), 6-iodo-5-(trifluoromethyl)nicotinonitrile is an ideal core scaffold for CNS drug discovery programs. The iodine atom enables rapid installation of diverse aryl, heteroaryl, or alkenyl groups via Suzuki or Sonogashira couplings under mild conditions, while the trifluoromethyl group confers metabolic stability and the nitrile provides a handle for late-stage diversification. This scaffold allows medicinal chemists to explore broad chemical space around a CNS-optimized core without compromising synthetic tractability .

Heavy-Atom Derivative for X-ray Crystallography

With a molecular weight of 298 g/mol and an iodine atom (Z=53) providing a strong anomalous scattering signal (f'' ~6.8 electrons at Cu Kα), 6-iodo-5-(trifluoromethyl)nicotinonitrile serves as an excellent heavy-atom derivative for experimental phasing in X-ray crystallography. When co-crystallized with a protein target, the iodine atom enables single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing without the need for additional heavy-atom soaking. This property is particularly valuable for determining high-resolution structures of ligand-bound complexes, directly informing structure-based drug design .

Agrochemical Intermediate for Crop Protection

The dual orthogonal reactivity of 6-iodo-5-(trifluoromethyl)nicotinonitrile—wherein the iodo group participates in efficient cross-couplings while the nitrile remains intact—makes it an attractive intermediate for agrochemical synthesis. Trifluoromethylpyridines are a privileged motif in modern fungicides and herbicides (e.g., fluazinam, fluopicolide). The ability to first elaborate the 6-position via Suzuki coupling and subsequently convert the nitrile to a carboxylic acid or amide enables rapid generation of analogs for structure-activity relationship studies, significantly accelerating the discovery of new crop protection agents [1].

Building Block for Fluorinated Polymers and OLEDs

The combination of an iodine leaving group for cross-coupling polymerization and a strongly electron-withdrawing trifluoromethyl group makes 6-iodo-5-(trifluoromethyl)nicotinonitrile a valuable monomer for the synthesis of fluorinated conjugated polymers. These materials are of interest for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their enhanced electron affinity and thermal stability. The high predicted density (2.05 g/cm³) and boiling point (286.7 °C) also facilitate purification and handling during polymer synthesis [2].

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